8-Ethyl-2-methylquinoline-4-carboxylic acid
Overview
Description
8-Ethyl-2-methylquinoline-4-carboxylic acid is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and industrial chemistry. The quinoline ring system forms the backbone of many significant compounds, including antimalarial drugs and organic light-emitting diodes .
Preparation Methods
The synthesis of 8-Ethyl-2-methylquinoline-4-carboxylic acid typically involves the reaction of substituted anilines with aldehydes and pyruvic acid under various conditions. One common method is the Doebner–Von Miller reaction, which uses α,β-unsaturated aldehydes or ketones to obtain 2- and 4-substituted quinoline derivatives . Industrial production methods often employ catalysts such as molecular iodine in ethanol or nano ZnO under solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
8-Ethyl-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which can reduce the quinoline ring to tetrahydroquinoline derivatives.
Scientific Research Applications
8-Ethyl-2-methylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of organic light-emitting diodes and photovoltaic cells
Mechanism of Action
The mechanism of action of 8-Ethyl-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique biological activities .
Comparison with Similar Compounds
8-Ethyl-2-methylquinoline-4-carboxylic acid can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline scaffold.
Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
Mefloquine: A quinoline derivative used in the treatment of malaria, known for its distinct pharmacological profile.
Each of these compounds shares the quinoline ring system but differs in their specific substitutions and resulting biological activities, highlighting the unique properties of this compound.
Properties
IUPAC Name |
8-ethyl-2-methylquinoline-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-9-5-4-6-10-11(13(15)16)7-8(2)14-12(9)10/h4-7H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKCJGCFXQNMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364160 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-72-4 | |
Record name | 8-ethyl-2-methylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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